

Clotiapine: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine chemical class.[1] First introduced in the 1970s, it has been utilized in several countries for the management of psychotic disorders.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of **clotiapine**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Identifiers

Clotiapine, with the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2] [3]benzothiazepine, is a tricyclic compound characterized by a dibenzothiazepine core structure.[1][4] This core is substituted with a chlorine atom and a methylpiperazinyl group, which are crucial for its pharmacological activity.



Identifier	Value	
IUPAC Name	8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2] [3]benzothiazepine[1][4]	
SMILES String	CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C =C(C=C4)Cl[4]	
CAS Number	2058-52-8[1][3]	
PubChem CID	16351[4]	
Molecular Formula	C18H18CIN3S[2]	
Molecular Weight	343.87 g/mol [2]	

Physicochemical Properties

The physicochemical properties of **clotiapine** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Property	Value	
Melting Point	118-123 °C[5]	
Boiling Point	~163.4 °C (rough estimate)[5]	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol[5]	
рКа	7.22 ± 0.42 (Predicted)[5]	
LogP	3.6[6]	

Pharmacological Properties

Clotiapine is classified as an atypical antipsychotic, exerting its therapeutic effects through a complex interaction with various neurotransmitter receptors in the central nervous system. Its mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.



Mechanism of Action

The antipsychotic efficacy of **clotiapine** is believed to stem from its ability to modulate dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. Simultaneously, its potent antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and may also have a beneficial effect on the negative symptoms of schizophrenia.[7]

Receptor Binding Profile

The following table summarizes the receptor binding affinities (Ki values) of **clotiapine** and compares them with other atypical antipsychotics, clozapine and quetiapine. Lower Ki values indicate higher binding affinity.

Receptor	Clotiapine (Ki, nM)	Clozapine (Ki, nM)	Quetiapine (Ki, nM)
Dopamine D ₂	~125[8]	125[8]	160[8]
Serotonin 5-HT₂A	High Affinity[7]	12[4]	304[9]
Serotonin 5-HT₂C	High Affinity[7]	10[9]	17.95[9]
Serotonin 5-HT₃	High Affinity[7]	1.1[10]	-
Serotonin 5-HT ₆	High Affinity[7]	6.8[7]	10.60[9]
Serotonin 5-HT7	High Affinity[7]	4[7]	-
Histamine H1	-	1.1[7]	11[9]
Muscarinic M1	-	1.9[7]	120[8]
Adrenergic α1	-	6.8[7]	19[9]
Adrenergic α2	-	10[7]	84.41[9]

Note: Data for **clotiapine** is less extensively reported in direct comparative studies. The table includes qualitative descriptions where specific Ki values were not available in the searched literature. The values for clozapine and quetiapine are provided for comparative context.



Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of **clotiapine**.

Dopamine D₂ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of **clotiapine** for the dopamine D₂ receptor.

Materials:

- Receptor Source: Membranes from cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).
- Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D₂/D₃ antagonist).
- Non-specific Binding Control: Haloperidol or another potent D₂ antagonist at a high concentration (e.g., 10 μM).
- Test Compound: Clotiapine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH
 7.4.
- Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester).

Procedure:

- Membrane Preparation:
 - Culture and harvest cells expressing the D₂ receptor.
 - Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.



- Assay Setup (in a 96-well plate):
 - Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
 - Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
 - Compound Competition: Add assay buffer, radioligand, varying concentrations of clotiapine, and membrane preparation.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of clotiapine to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of **clotiapine** that inhibits 50% of specific radioligand binding).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Clotiapine

The synthesis of **clotiapine** can be achieved through a multi-step process, with a key intermediate being 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine.

Step 1: Synthesis of 11-Chloro-dibenzo[b,f][2][3]thiazepine



- Dibenzo[b,f][2][3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.
- The reaction mixture is heated under reflux, and upon completion, the product, 11-chloro-dibenzo[b,f][2][3]thiazepine, is isolated.

Step 2: Synthesis of 11-(1-Piperazinyl)dibenzo[b,f][2][3]thiazepine

• The 11-chloro-dibenzo[b,f][2][3]thiazepine is then condensed with piperazine. This reaction is typically carried out in a suitable solvent.

Step 3: Synthesis of **Clotiapine** (N-methylation)

• The resulting 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine is then N-methylated at the piperazine ring. This can be achieved using a methylating agent such as methyl iodide or by reductive amination with formaldehyde and a reducing agent.

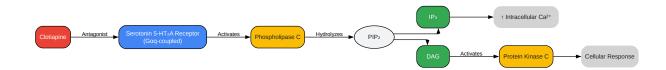
Visualizations Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the D_2 and 5-HT₂A receptors, the main targets of **clotiapine**.



Click to download full resolution via product page

Caption: Dopamine D2 Receptor Signaling Pathway.





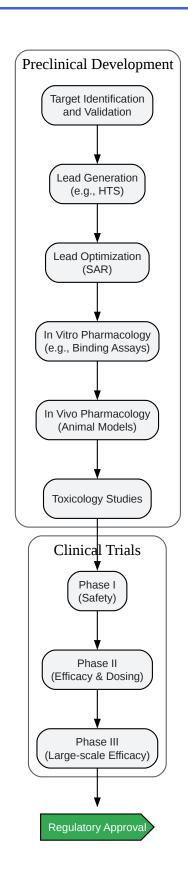


Click to download full resolution via product page

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.

Experimental and Developmental Workflows

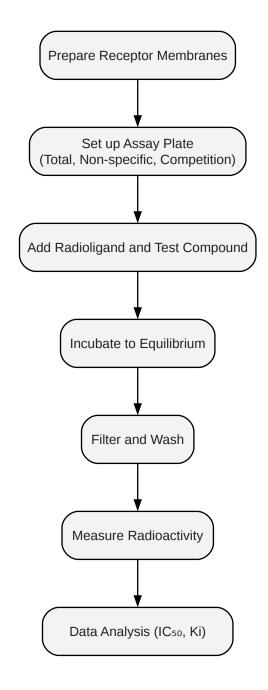




Click to download full resolution via product page

Caption: General Antipsychotic Drug Development Workflow.





Click to download full resolution via product page

Caption: Competitive Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways
 Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs | eNeuro [eneuro.org]
- 6. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway [mdpi.com]
- To cite this document: BenchChem. [Clotiapine: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669249#clotiapine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com